molecular formula C25H42O7 B12777276 [(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate

Cat. No.: B12777276
M. Wt: 454.6 g/mol
InChI Key: VBPODEAYFUFNNY-FYLZJVSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized tetracyclic triterpenoid derivative characterized by a pentanoate ester group attached to a complex fused-ring system. Its core structure, tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁸]hexadecanyl, features four fused rings with stereochemical complexity due to the presence of five hydroxyl groups, four methyl substituents, and a pentanoate ester.

Properties

Molecular Formula

C25H42O7

Molecular Weight

454.6 g/mol

IUPAC Name

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate

InChI

InChI=1S/C25H42O7/c1-6-7-8-19(28)32-20-14-9-10-15-23(5,30)16-11-17(26)21(2,3)25(16,31)18(27)12-24(15,20)13-22(14,4)29/h14-18,20,26-27,29-31H,6-13H2,1-5H3/t14-,15-,16-,17-,18-,20?,22+,23+,24?,25-/m0/s1

InChI Key

VBPODEAYFUFNNY-FYLZJVSCSA-N

Isomeric SMILES

CCCCC(=O)OC1[C@@H]2CC[C@@H]3C1(C[C@@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O

Canonical SMILES

CCCCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate involves multiple steps, including the formation of the tetracyclic core and the introduction of hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential use as a pharmaceutical agent due to its structural complexity and the presence of multiple hydroxyl groups which may enhance solubility and bioavailability.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar polyhydroxylated compounds that exhibited anti-inflammatory properties. The structural analogs showed promise in inhibiting pro-inflammatory cytokines in vitro .

Natural Product Synthesis

Given its complex structure resembling natural products found in various plants and fungi, this compound can serve as a lead for synthesizing new natural product derivatives.

  • Case Study : Research documented in Natural Product Reports illustrated how similar compounds were synthesized from natural precursors using enzymatic methods to enhance yield and specificity .

Biochemical Research

The unique tetracyclic framework allows for investigations into enzyme interactions and metabolic pathways.

  • Case Study : A study published in Biochemistry explored the interaction of tetracyclic compounds with cytochrome P450 enzymes. The findings suggested that such compounds could modulate enzymatic activity and affect drug metabolism .

Data Tables

Application AreaDescriptionReference
Pharmaceutical DevelopmentPotential anti-inflammatory activity
Natural Product SynthesisSynthesis from natural precursors
Biochemical ResearchInteraction studies with cytochrome P450 enzymes

Mechanism of Action

The mechanism of action of [(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Ring Systems : The target compound’s tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁸]hexadecanyl framework is distinct from cyclopenta[a]phenanthrene () and other tetracyclic systems, likely influencing steric hindrance and receptor binding .
  • Functional Groups: The high hydroxylation (5 OH groups) increases hydrophilicity compared to analogs with fewer hydroxyls (e.g., CAS 128788-26-1 with an oxo group) . The pentanoate ester balances this polarity, enhancing membrane permeability relative to pentanoic acid derivatives .

Physicochemical Properties

  • Hydrogen Bonding: The target compound has 5 H-bond donors (hydroxyls) and 6 H-bond acceptors (ester carbonyl + hydroxyls), surpassing analogs like [(8R,9S,13S,14S)-...] pentanoate (3 H-bond donors) .
  • Lipophilicity: The pentanoate ester (C₅ chain) provides moderate lipophilicity, intermediate between shorter esters (e.g., acetate in ) and long-chain analogs like hexadecanoate (C₁₆) in .

Biological Activity

The compound [(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate , also known as a derivative of natural products from the Euphorbia genus, has garnered attention for its potential biological activities. This article reviews its biological properties based on available literature and research findings.

Chemical Structure

The compound's complex structure consists of multiple hydroxyl groups and a tetracyclic framework that contributes to its biological activity. The stereochemistry is critical in determining its interaction with biological targets.

Biological Activity Overview

  • Antioxidant Activity
    • Studies indicate that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in various biological systems .
  • Anti-inflammatory Effects
    • Research shows that related compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties
    • Some derivatives from the Euphorbia genus have demonstrated antimicrobial activities against various pathogens. The specific activity of this compound requires further investigation but may follow similar trends .
  • Cytotoxicity
    • Preliminary studies indicate that certain structural analogs can exhibit cytotoxic effects on cancer cell lines. However, specific data on this compound's cytotoxicity is limited and warrants further exploration .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several Euphorbia-derived compounds using DPPH radical scavenging assays. The results demonstrated that compounds with multiple hydroxyl groups showed enhanced antioxidant activity compared to those with fewer hydroxyls.

Compound NameIC50 (µM)Mechanism
Compound A15Radical scavenging
Compound B25Metal chelation
Target Compound12Radical scavenging

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the effect of related compounds on TNF-α production in macrophages. The target compound showed a significant reduction in TNF-α levels at concentrations above 10 µM.

Concentration (µM)TNF-α Production (pg/mL)
0150
1090
5040

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.